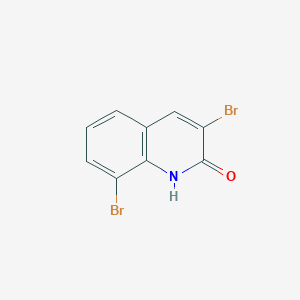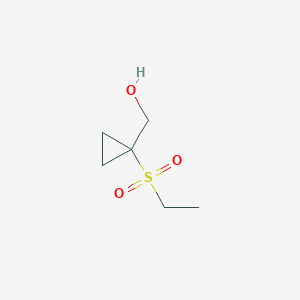
(1-(Ethylsulfonyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Ethylsulfonyl)cyclopropyl)methanol is an organic compound with the molecular formula C6H12O3S It is characterized by the presence of a cyclopropyl ring substituted with an ethylsulfonyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopropylmethanol+Ethylsulfonyl chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Ethylsulfonyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: (1-(Ethylthio)cyclopropyl)methanol.
Substitution: Cyclopropylmethyl halides.
Aplicaciones Científicas De Investigación
(1-(Ethylsulfonyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving sulfonyl-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-(Ethylsulfonyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
- (1-(Methylsulfonyl)cyclopropyl)methanol
- (1-(Propylsulfonyl)cyclopropyl)methanol
- (1-(Butylsulfonyl)cyclopropyl)methanol
Comparison: (1-(Ethylsulfonyl)cyclopropyl)methanol is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and physical properties compared to its analogs. For example, the length of the alkyl chain in the sulfonyl group can influence the compound’s solubility, reactivity, and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making this compound particularly useful in certain applications.
Propiedades
Fórmula molecular |
C6H12O3S |
|---|---|
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
(1-ethylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C6H12O3S/c1-2-10(8,9)6(5-7)3-4-6/h7H,2-5H2,1H3 |
Clave InChI |
FIJFEXLEJKXONM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)
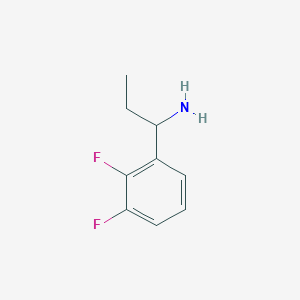
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)
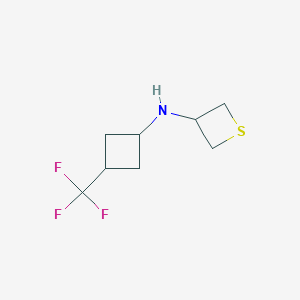
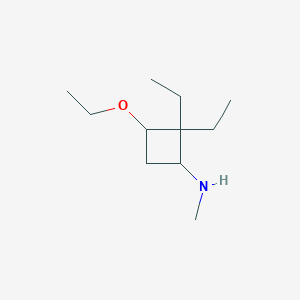

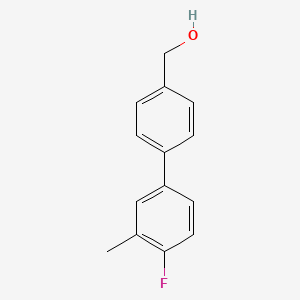
![6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)

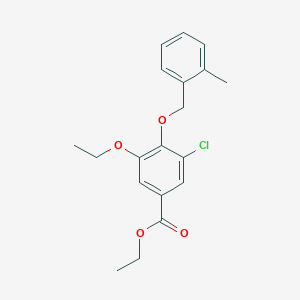
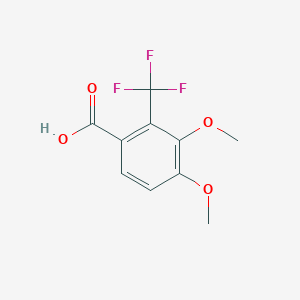

![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
